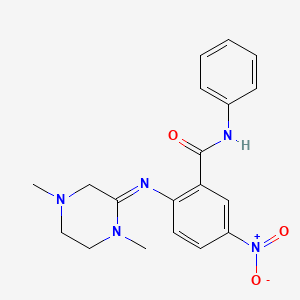

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

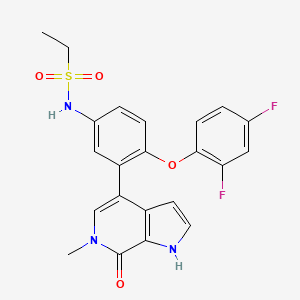

ML336 ist eine neuartige antivirale Verbindung, die eine signifikante Wirksamkeit gegen das Venezolanische Pferdeenzephalitis-Virus (VEEV) gezeigt hat. Diese Verbindung ist ein Quinazolinon-basierter Inhibitor, der das nicht-strukturelle Protein 2 (nsP2) von VEEV angreift, das für die virale RNA-Transkription und -Replikation essentiell ist .

Wirkmechanismus

Target of Action

The primary target of ML336 is the Venezuelan equine encephalitis virus (VEEV) strain TC-83 . VEEV is an alphavirus that is endemic to Central and South America and is known to cause periodic outbreaks of encephalitis in both humans and equids . Specifically, ML336 appears to target the VEEV non-structural protein 2 (nsP2), which is necessary for transcription and replication of viral RNA .

Mode of Action

ML336 inhibits viral RNA synthesis by interfering with the viral replicase complex . This complex is responsible for the replication of the viral RNA, and by inhibiting its function, ML336 effectively halts the replication of the virus. The compound is a direct-acting antiviral, suggesting a direct interaction with viral proteins .

Biochemical Pathways

The primary biochemical pathway affected by ML336 is the viral RNA synthesis pathway. By inhibiting the synthesis of all forms of VEEV RNA, ML336 prevents the virus from replicating and spreading . This inhibition is highly specific to VEEV, with no measurable activity against other viruses such as Chikungunya .

Pharmacokinetics

ML336 has a favorable in vitro pharmacokinetic profile, which includes moderate blood-brain barrier permeability . This suggests that the compound can cross the blood-brain barrier, which is crucial for treating neurological conditions like encephalitis caused by VEEV.

Result of Action

The result of ML336’s action is a potent antiviral effect in cell culture models . It inhibits a VEEV-induced cytopathic effect in three strains of the virus (TC-83, V3526, and Trinidad donkey) in the low nanomolar range without showing cytotoxicity . Furthermore, ML336 dramatically reduces viral titer .

Action Environment

The action of ML336 is influenced by the cellular and biochemical environment. For instance, the compound’s antiviral activity correlates with its ability to inhibit viral RNA synthesis . .

Biochemische Analyse

Biochemical Properties

ML336 has been found to interact with several biomolecules, particularly the nonstructural proteins of the VEEV . These interactions are crucial for its antiviral activity.

Cellular Effects

In cellular studies, ML336 has shown significant effects on various types of cells infected with VEEV. It has been observed to limit in vitro viral replication, thereby reducing the viral progeny . This suggests that ML336 may influence cell function by impacting cell signaling pathways and gene expression related to viral replication.

Molecular Mechanism

The molecular mechanism of action of ML336 involves its interaction with the nonstructural proteins of VEEV. It is believed that ML336 exerts its effects at the molecular level by binding to these proteins, thereby inhibiting their function and ultimately limiting viral replication .

Dosage Effects in Animal Models

In animal models, the effects of ML336 have been observed to vary with different dosages. At a dosage of 5 mg kg(-1) day(-1), significant protection was observed in VEEV-infected mice

Transport and Distribution

The transport and distribution of ML336 within cells and tissues are critical aspects of its function. While specific transporters or binding proteins have not been identified, it is known that ML336 can reach the brain in mice , suggesting it can cross the blood-brain barrier.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML336 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für ML336 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung der Einhaltung von Sicherheits- und Umweltbestimmungen beinhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

ML336 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Quinazolinon-Kern verändern.

Reduktion: Diese Reaktion kann verwendet werden, um Nitrogruppen zu Aminen zu reduzieren.

Substitution: Diese Reaktion kann verschiedene Substituenten in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Wasserstoffgas.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Quinazolinon-Derivaten mit verschiedenen funktionellen Gruppen führen .

Analyse Chemischer Reaktionen

Types of Reactions

ML336 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinazolinone core.

Reduction: This reaction can be used to reduce nitro groups to amines.

Substitution: This reaction can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and hydrogen gas.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

ML336 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der viralen RNA-Synthese.

Biologie: Verwendet in Zellkulturmodellen zur Untersuchung der Replikation von VEEV.

Medizin: Potenzieller therapeutischer Wirkstoff zur Behandlung von VEEV-Infektionen.

Industrie: Potenzieller Einsatz bei der Entwicklung von antiviralen Medikamenten

Wirkmechanismus

ML336 übt seine antivirale Wirkung aus, indem es die virale RNA-Synthese von VEEV hemmt. Es zielt speziell auf das nicht-strukturelle Protein 2 (nsP2) ab, das für die Transkription und Replikation der viralen RNA unerlässlich ist. Durch die Interferenz mit dem viralen Replikase-Komplex reduziert ML336 effektiv die Viruslast in infizierten Zellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BDGR-4: Eine weitere antivirale Verbindung, die VEEV angreift.

E64d: Ein Epoxysuccinyl-Prodrug, das die nsP2-Protease von VEEV hemmt.

CA074-methylester: Ein reversibler Oxindol-Inhibitor, der die nsP2-Protease angreift.

Einzigartigkeit von ML336

ML336 ist einzigartig in seiner hohen Spezifität und Potenz gegen VEEV. Im Gegensatz zu anderen Verbindungen zeigt ML336 keine messbare Aktivität gegen andere Alphaviren wie das Chikungunya-Virus. Seine Fähigkeit, sowohl Plus- als auch Minusstrang-RNA-Synthese zu hemmen, ohne die RNA-Produktion des Wirts zu beeinflussen, macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .

Eigenschaften

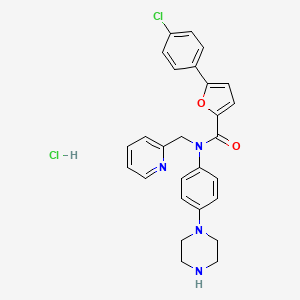

IUPAC Name |

2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAMTBFFNOHDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)